Acétate de STO-609

Vue d'ensemble

Description

L’acétate de STO-609 est un inhibiteur sélectif et perméable aux cellules de la protéine kinase kinase dépendante du calcium/calmoduline. Il est connu pour sa capacité à inhiber les activités des isoformes recombinantes de la protéine kinase kinase alpha dépendante du calcium/calmoduline et de la protéine kinase kinase bêta dépendante du calcium/calmoduline. Ce composé est largement utilisé dans la recherche scientifique en raison de sa spécificité et de son efficacité pour inhiber ces kinases .

Applications De Recherche Scientifique

STO-609 acetate has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study the inhibition of calcium/calmodulin-dependent protein kinase kinase and its downstream effects.

Biology: The compound is used to investigate the role of calcium/calmodulin-dependent protein kinase kinase in various cellular processes, including cell differentiation and apoptosis.

Medicine: STO-609 acetate is used in cancer research to study its effects on tumor growth and metastasis.

Mécanisme D'action

L’acétate de STO-609 exerce ses effets en inhibant sélectivement la protéine kinase kinase dépendante du calcium/calmoduline. Il concurrence le site de liaison de l’ATP de la kinase, empêchant ainsi son activation et la phosphorylation ultérieure des cibles en aval. Cette inhibition affecte diverses voies cellulaires, notamment celles impliquées dans la croissance, la différenciation et l’apoptose cellulaires .

Analyse Biochimique

Biochemical Properties

STO-609 acetate plays a significant role in biochemical reactions by inhibiting CaM-KK. It competes for the ATP-binding site . The compound interacts with enzymes such as CaM-KKα and CaM-KKβ, and the nature of these interactions is inhibitory .

Cellular Effects

STO-609 acetate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways. For instance, it reduces thrombin-induced nuclear localization of NF-κB activation in endothelial cells .

Molecular Mechanism

The molecular mechanism of action of STO-609 acetate involves its binding interactions with biomolecules and its role in enzyme inhibition. It competes for the ATP-binding site, thereby inhibiting the activities of CaM-KKα and CaM-KKβ .

Méthodes De Préparation

La synthèse de l’acétate de STO-609 implique la préparation de l’acide 7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylique, qui est ensuite converti en sa forme acétate. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzimidazole : Cela implique la condensation d’amines aromatiques appropriées avec des acides carboxyliques ou leurs dérivés.

Cyclisation : L’intermédiaire est cyclisé pour former la structure benzimidazo[2,1-a]benz[de]isoquinoline.

Oxydation : Le composé résultant est oxydé pour introduire le groupe céto en position 7.

Acétylation : Enfin, le composé est acétylé pour former l’this compound.

Analyse Des Réactions Chimiques

L’acétate de STO-609 subit principalement des réactions typiques des dérivés du benzimidazole. Celles-ci incluent :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier le groupe céto.

Substitution : Les cycles aromatiques de la structure peuvent subir des réactions de substitution électrophile.

Acétylation et désacétylation : Le groupe acétate peut être introduit ou éliminé dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les agents acétylants comme l’anhydride acétique. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier l’inhibition de la protéine kinase kinase dépendante du calcium/calmoduline et ses effets en aval.

Biologie : Le composé est utilisé pour étudier le rôle de la protéine kinase kinase dépendante du calcium/calmoduline dans divers processus cellulaires, notamment la différenciation cellulaire et l’apoptose.

Médecine : L’this compound est utilisé dans la recherche sur le cancer pour étudier ses effets sur la croissance tumorale et les métastases.

Comparaison Avec Des Composés Similaires

L’acétate de STO-609 est unique par sa grande sélectivité pour la protéine kinase kinase dépendante du calcium/calmoduline. Des composés similaires incluent :

KN-93 : Un autre inhibiteur de la protéine kinase kinase dépendante du calcium/calmoduline, mais avec une sélectivité moindre par rapport à l’this compound.

W-7 : Un antagoniste de la calmoduline qui inhibe également la protéine kinase kinase dépendante du calcium/calmoduline, mais qui a des effets plus larges sur d’autres processus dépendants de la calmoduline.

Calmidazolium : Un puissant inhibiteur de la calmoduline, affectant un large éventail d’enzymes dépendantes de la calmoduline.

L’this compound se distingue par sa spécificité et son efficacité pour inhiber la protéine kinase kinase dépendante du calcium/calmoduline, ce qui en fait un outil précieux dans la recherche.

Activité Biologique

STO-609 acetate is a selective, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaM-KK). It is primarily recognized for its role in modulating various biological processes by inhibiting CaM-KKα and CaM-KKβ isoforms. This compound has garnered significant attention in research due to its potential therapeutic applications, particularly in metabolic and neurodegenerative diseases.

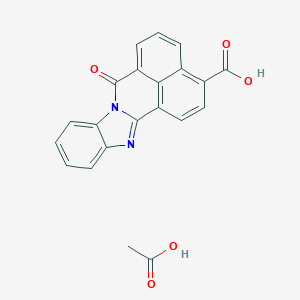

- Chemical Name: 7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid acetate

- CAS Number: 1173022-21-3

- Purity: ≥98% .

STO-609 functions by competing for the ATP-binding site of CaM-KK, exhibiting Ki values of 80 ng/mL for CaM-KKα and 15 ng/mL for CaM-KKβ. It demonstrates over 80-fold selectivity against other kinases such as CaMK1, CaMK2, CaMK4, MLCK, PKC, PKA, and p42 MAPK .

Selectivity and Inhibition Profile

| Kinase | Ki Value (ng/mL) |

|---|---|

| CaM-KKα | 80 |

| CaM-KKβ | 15 |

| CaMK1 | >6400 |

| CaMK2 | >6400 |

| CaMK4 | >6400 |

| MLCK | >6400 |

| PKA | >6400 |

| PKC | >6400 |

| p42 MAPK | >6400 |

This selectivity makes STO-609 a valuable tool for studying the physiological roles of CaM-KK in various cellular contexts.

In Vitro Studies

STO-609 has been shown to significantly inhibit the activity of recombinant CaM-KKα and CaM-KKβ isoforms. In HeLa cell lysates, it inhibits AMP-activated protein kinase kinase (AMPKK) activity with an IC50 of approximately 20 ng/mL . The compound also suppresses the calcium-induced activation of downstream CaM kinases in a dose-dependent manner.

In Vivo Studies

Research indicates that STO-609 administration can confer protection against non-alcoholic fatty liver disease (NAFLD) in mouse models. The compound was shown to reverse hepatic steatosis and improve metabolic parameters related to insulin resistance . Additionally, studies have demonstrated that it can reduce infarct volume in models of cerebral ischemia when administered intracerebroventricularly .

Case Studies

- Non-Alcoholic Fatty Liver Disease:

- Cerebral Ischemia:

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that after intraperitoneal administration, STO-609 primarily targets the liver while also distributing to the intestine, kidney, spleen, and pancreas. The compound exhibits low toxicity at concentrations up to 10 µg/mL without affecting cellular viability .

Metabolism

STO-609 is metabolized by CYP1A2 among other cytochrome P450 enzymes, leading to several mono-hydroxylated byproducts. Understanding its metabolic pathways is crucial for evaluating its pharmacological profiles and potential drug interactions .

Propriétés

IUPAC Name |

acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRSTFUVBWNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.